molecular formula C8H15N3 B13152626 Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13152626
M. Wt: 153.22 g/mol
InChI Key: YEDWQMULDIZVRU-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the imidazole ring and a methylamine group attached to the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles followed by various functional group modifications. One common method involves the reaction of 1-ethylimidazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and selectivity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can be compared with other imidazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring with an ethyl group at the 1-position and a methylamine group at the 4-position. Its molecular formula is C7H13N3C_7H_{13}N_3 with a molecular weight of approximately 139.2 g/mol. The presence of nitrogen atoms in the imidazole ring allows for significant interactions with biological systems, contributing to its pharmacological profile .

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antifungal properties have also been noted, particularly against Candida species .
  • Antitumor Effects : Preliminary studies suggest potential anticancer properties, with some derivatives showing cytotoxic effects on cancer cell lines. For instance, compounds related to imidazole have been investigated for their ability to induce apoptosis in renal cancer cell lines .
  • Anti-inflammatory and Antioxidant Properties : The compound may influence inflammatory pathways and exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, influencing cell signaling pathways. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .

Key Mechanisms Include:

  • Inhibition of Enzymes : Imidazole derivatives often inhibit enzymes involved in critical biochemical pathways, such as kinases and proteases.
  • Receptor Modulation : These compounds may act as antagonists or agonists at specific receptors, influencing cellular responses.

Pharmacokinetics

Imidazole derivatives are generally characterized by good solubility in water and polar solvents, which enhances their bioavailability. Studies on pharmacokinetics are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

StudyFocusFindings
Antimicrobial PropertiesEffective against multiple bacterial strains; demonstrated antifungal activity against Candida species.
Antitumor ActivityInduced apoptosis in Caki-1 renal cancer cells; potential for further development as an anticancer agent.
Synthesis and EvaluationHighlighted the importance of structural modifications in enhancing bioactivity; reviewed various derivatives with promising results.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(1-ethylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3

InChI Key

YEDWQMULDIZVRU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)CC

Origin of Product

United States

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